![molecular formula C35H57N4O- B12624780 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate CAS No. 918302-80-4](/img/structure/B12624780.png)
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate is a complex organic compound characterized by the presence of pyridine rings and a diazenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivatives, followed by the formation of the diazenyl linkage through azo coupling reactions. The final step involves the esterification of the dodecan-1-olate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazenyl linkage may play a role in the compound’s ability to generate reactive intermediates, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Pyridin-3-yl)ethanone
- 1-(Pyridin-3-yl)ethanol
- 1-(Pyridin-3-yl)ethylamine
Uniqueness
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate is unique due to its extended alkyl chain and diazenyl linkage, which impart distinct chemical and biological properties compared to simpler pyridine derivatives. This structural complexity allows for a broader range of applications and interactions with molecular targets.
Propiedades
Número CAS |
918302-80-4 |
|---|---|
Fórmula molecular |
C35H57N4O- |
Peso molecular |
549.9 g/mol |
Nombre IUPAC |
1-pyridin-3-yl-12-(13-pyridin-3-yltridecyldiazenyl)dodecan-1-olate |
InChI |
InChI=1S/C35H57N4O/c40-35(34-25-22-28-37-32-34)26-18-14-10-6-4-8-12-16-20-30-39-38-29-19-15-11-7-3-1-2-5-9-13-17-23-33-24-21-27-36-31-33/h21-22,24-25,27-28,31-32,35H,1-20,23,26,29-30H2/q-1 |
Clave InChI |
DYGSGEIJWWBSEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCCCCCCCCCCCCN=NCCCCCCCCCCCC(C2=CN=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



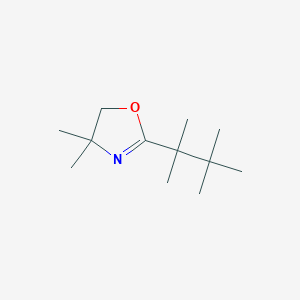
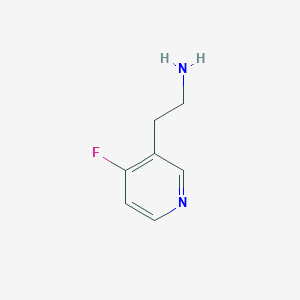
![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
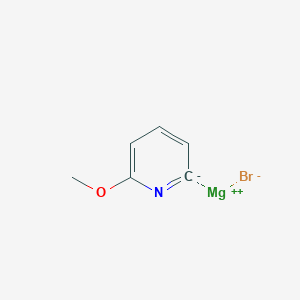
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)


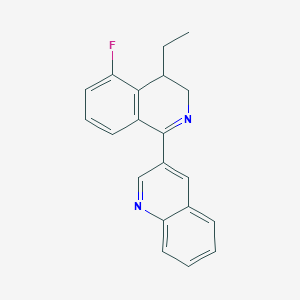

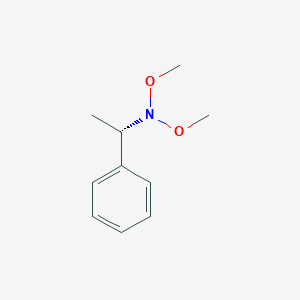
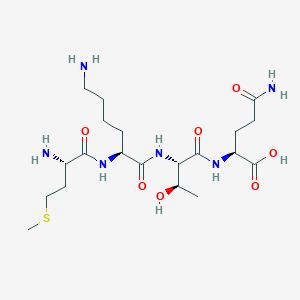
![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
